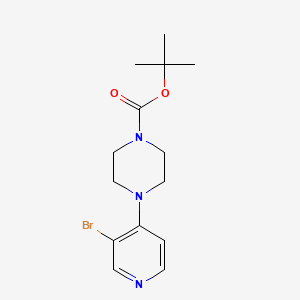

tert-Butyl 4-(3-bromopyridin-4-yl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(3-bromopyridin-4-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrN3O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)12-4-5-16-10-11(12)15/h4-5,10H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXTUGXOONHXFBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=NC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation of Pyridine Precursors

The key step is the selective bromination of a pyridine ring at the 3-position (relative to nitrogen). This is typically achieved by controlled electrophilic aromatic substitution using brominating agents such as N-bromosuccinimide (NBS) under low temperatures to avoid over-bromination.

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 2-Aminopyridine, N-bromosuccinimide (NBS), dichloromethane, -15 °C | Slow addition of NBS over 2 h under stirring, followed by 0.5 h reaction | Formation of crude 2-amino-5-bromopyridine |

| 2 | Methanol, activated carbon, 55 °C, nitrogen atmosphere | Decolorization and purification | Light yellow solid 2-amino-5-bromopyridine with high purity |

This method ensures regioselective bromination and is followed by filtration and drying to obtain the brominated pyridine intermediate ready for coupling.

Coupling Reaction with Boc-Protected Piperazine

The bromopyridine intermediate is then coupled with tert-butyl piperazine-1-carboxylate (Boc-piperazine) using palladium-catalyzed Buchwald-Hartwig amination or similar cross-coupling techniques.

| Parameter | Details |

|---|---|

| Catalyst | Pd2(dba)3 (0.08-0.10 equiv relative to bromopyridine) |

| Ligand | Xantphos (0.11-0.13 equiv) |

| Base | Sodium tert-butoxide or potassium carbonate |

| Solvent | Toluene, dioxane, or mixture of aprotic solvents |

| Temperature | 75-100 °C |

| Time | 2-4 hours |

| Atmosphere | Inert (nitrogen or argon), oxygen content < 0.5% |

- Ligand and Pd catalyst are premixed in toluene at 30 °C under controlled oxygen levels.

- Boc-piperazine, bromopyridine, base, and solvent are combined in a separate reactor.

- The catalyst solution is transferred to the reaction mixture, and the temperature is raised to 100 °C for 2 hours.

- The reaction mixture is then cooled, worked up, and the product is isolated by filtration and drying.

This method yields tert-butyl 4-(3-bromopyridin-4-yl)piperazine-1-carboxylate with yields around 80%.

Alternative Photocatalytic Method

A visible-light photocatalytic method has been reported for synthesizing related aminopyridine piperazine carbamates, which may be adapted for bromopyridine derivatives:

- Using acridine salt as a visible-light catalyst.

- Reaction in anhydrous 1,2-dichloroethane under oxygen atmosphere.

- Irradiation with blue LED light for 10 hours.

- Purification by column chromatography.

This method achieves high yields (up to 95%) and offers a mild alternative to traditional palladium catalysis.

Nucleophilic Substitution Route

In some cases, 5-bromo-2-chloropyridine or similar halogenated pyridines are reacted with tert-butyl piperazine-1-carboxylate in the presence of potassium carbonate in acetonitrile at elevated temperatures (e.g., 110 °C for 12 h). This nucleophilic aromatic substitution leads to the formation of the desired bromopyridinyl piperazine carbamate with yields around 81.5%.

Summary Table of Preparation Methods

Research Findings and Notes

- Catalyst and ligand choice significantly affect the coupling efficiency. Xantphos with Pd2(dba)3 is optimal for high yield and selectivity.

- Oxygen control during palladium-catalyzed reactions is critical to prevent catalyst deactivation.

- Solvent polarity and boiling point influence reaction rate and product isolation; toluene and dioxane are preferred.

- Photocatalytic methods provide greener alternatives but require longer reaction times and specialized equipment.

- Nucleophilic substitution is a cost-effective method but may have limitations with substrate scope and regioselectivity.

- The tert-butyl carbamate protecting group on piperazine is stable under these conditions and facilitates purification.

Chemical Reactions Analysis

tert-Butyl 4-(3-bromopyridin-4-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Hydrolysis: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

tert-Butyl 4-(3-bromopyridin-4-yl)piperazine-1-carboxylate serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting cancer and autoimmune diseases. Its structural features allow it to interact with specific biological targets, modulating their activity and leading to therapeutic effects.

Organic Synthesis

The compound is a valuable building block in organic chemistry, enabling the synthesis of more complex molecules. It can undergo various chemical reactions, including substitution, oxidation, and reduction, making it a key component in developing new synthetic pathways.

Biological Studies

In biological research, this compound is utilized to investigate the effects of piperazine derivatives on different biological pathways. Its ability to bind to enzymes or receptors allows researchers to explore its potential as a biological probe .

Case Study 1: Cancer Research

Research has demonstrated that this compound can inhibit certain cancer cell lines by targeting specific signaling pathways involved in tumor growth. The compound's bromine atom enhances its electrophilic properties, facilitating interactions with biological macromolecules.

Case Study 2: Drug Discovery

In drug discovery programs, this compound has been explored as a lead candidate for developing new therapeutic agents. Its unique structural characteristics allow for modifications that can enhance potency and selectivity against target diseases .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-bromopyridin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Key Observations :

- Biological Relevance : Compounds with nitro or chloro groups (e.g., tert-Butyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate ) are often intermediates in antibiotic synthesis, whereas methoxypiperidine derivatives may target neurological pathways .

- Crystallinity : Derivatives like tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate exhibit well-defined crystal packing due to hydrogen bonding, a property less documented for bromopyridine analogs .

Cross-Coupling Reactions

The 3-bromopyridine moiety in the target compound facilitates palladium-catalyzed couplings . For example:

- Suzuki-Miyaura Coupling : Similar to tert-Butyl 4-[3-(1,3,4-thiadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate , the bromine can be replaced with boronate esters or heterocycles using Pd catalysts (e.g., XPhos, Pd(dba)₃) .

- Buchwald-Hartwig Amination : As demonstrated for tert-Butyl 4-(4-(4-methoxypiperidin-1-yl)phenyl)piperazine-1-carboxylate , the bromine can be displaced by amines in the presence of Pd₂(dba)₃ and Xantphos .

Biological Activity

tert-Butyl 4-(3-bromopyridin-4-yl)piperazine-1-carboxylate (CAS No. 1206250-63-6) is a piperazine derivative with significant potential in medicinal chemistry. This compound, characterized by its unique bromopyridinyl group, has been explored for various biological activities, particularly in cancer research and drug development.

- Molecular Formula : C14H20BrN3O2

- Molecular Weight : 342.23 g/mol

- Structure : The compound features a tert-butyl group, a piperazine ring, and a bromopyridine moiety, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The bromine atom in the pyridine ring can undergo substitution reactions, allowing for further modifications that enhance its pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

-

Anticancer Activity :

- Studies have shown that piperazine derivatives can inhibit the growth of cancer cells. For instance, compounds similar to tert-butyl 4-(3-bromopyridin-4-yl)piperazine have demonstrated cytotoxic effects against various cancer cell lines, including HT29 (colon) and A2780 (ovarian) .

- The structure-activity relationship (SAR) analysis indicates that the presence of the bromopyridine moiety enhances the anticancer properties by facilitating interactions with target proteins involved in cell proliferation .

-

Mechanisms of Action :

- The compound can modulate kinase activity, particularly CDK4/6, which are crucial in cell cycle regulation. Inhibition of these kinases can lead to reduced tumor growth .

- It has also been noted for its potential to act as a multidrug resistance (MDR) reverser by blocking efflux pumps in cancer cells .

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

The biological activity of tert-butyl 4-(3-bromopyridin-4-yl)piperazine can be compared with other piperazine derivatives:

| Compound | Key Features | Biological Activity |

|---|---|---|

| tert-Butyl 4-(6-bromophenyl)piperazine-1-carboxylate | Different aromatic substitution | Moderate anticancer activity |

| tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate | Aliphatic substitution | Lower potency compared to bromopyridine derivative |

Q & A

Q. How can the synthesis of tert-Butyl 4-(3-bromopyridin-4-yl)piperazine-1-carboxylate be optimized for higher yields?

Methodological Answer: The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) between tert-butyl piperazine-1-carboxylate and 3-bromo-4-chloropyridine. Key parameters include:

- Solvent choice : 1,4-Dioxane is preferred due to its high boiling point (101°C) and compatibility with SNAr reactions .

- Base selection : Potassium carbonate (K₂CO₃) is optimal for deprotonating the piperazine nitrogen, achieving yields up to 88.7% .

- Reaction time and temperature : Heating at 110°C for 12 hours ensures complete substitution while minimizing side reactions .

Q. What purification methods are recommended for isolating this compound?

Methodological Answer: After synthesis, the product is purified via:

- Liquid-liquid extraction : Use ethyl acetate/water to remove unreacted starting materials and inorganic salts .

- Column chromatography : Silica gel with hexane/ethyl acetate (4:1 to 1:1 gradient) resolves the product from brominated byproducts .

- Crystallization : Ethanol/water recrystallization improves purity (>99% by HPLC) .

Advanced Research Questions

Q. How can regioselectivity challenges in the bromination of pyridine derivatives be addressed during synthesis?

Methodological Answer: Bromination at the 3-position of pyridine is prone to steric hindrance. To enhance regioselectivity:

- Directing groups : Use a Boc-protected piperazine ring to direct bromination to the para position via electronic effects .

- Catalytic systems : Pd(OAc)₂/Xantphos promotes selective C–H activation in cross-coupling reactions, avoiding over-bromination .

- Low-temperature monitoring : Reaction progress at 0–5°C minimizes thermal decomposition of intermediates .

Q. What analytical techniques confirm the structural integrity of this compound?

Methodological Answer:

Q. How can contradictions in reported synthetic yields be resolved?

Methodological Answer: Discrepancies in yields (e.g., 62–88.7%) arise from:

- Impurity of starting materials : Use HPLC-grade 3-bromo-4-chloropyridine (>98% purity) to avoid side reactions .

- Incomplete reaction monitoring : TLC (Rf = 0.4 in hexane/EtOAc 3:1) or in situ IR (disappearance of C–Cl stretch at 750 cm⁻¹) ensures reaction completion .

- Scale effects : Pilot reactions (<1 g) often report higher yields due to better temperature control .

Application-Focused Questions

Q. What strategies enable functionalization of this compound for PROTAC development?

Methodological Answer: The bromine atom serves as a handle for cross-coupling (e.g., Suzuki-Miyaura) to install aryl/heteroaryl groups for E3 ligase recruitment:

Q. How can crystallographic data inform the design of piperazine-based inhibitors?

Methodological Answer: X-ray structures reveal:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.